2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline
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Overview
Description
2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline core linked to a piperidine ring through a methanone bridge, with an additional methylpyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Introduction of the Methylpyrimidine Moiety: This step involves the reaction of the intermediate compound with a methylpyrimidine derivative, typically under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring to a dihydroquinoxaline derivative.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the quinoxaline core, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline and piperidine derivatives.
Scientific Research Applications
2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone
- [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone
Uniqueness
Compared to similar compounds, 2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline stands out due to its unique quinoxaline core, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-14-9-22-20(23-10-14)27-13-15-5-4-8-25(12-15)19(26)18-11-21-16-6-2-3-7-17(16)24-18/h2-3,6-7,9-11,15H,4-5,8,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOADGJYRNCSCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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